Cas no 536702-08-6 (ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate)

536702-08-6 structure
Nom du produit:ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate
ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate
- ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- AKOS024584666
- Oprea1_033732
- ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- F0575-0042
- ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 536702-08-6
-
- Piscine à noyau: 1S/C22H24N2O3S2/c1-4-27-22(26)18-15-9-7-11-17(15)29-21(18)24-20(25)13(3)28-19-12(2)23-16-10-6-5-8-14(16)19/h5-6,8,10,13,23H,4,7,9,11H2,1-3H3,(H,24,25)
- La clé Inchi: NPWXOTQMVAHVFL-UHFFFAOYSA-N
- Sourire: S1C(=C(C(=O)OCC)C2=C1CCC2)NC(C(C)SC1=C(C)NC2C=CC=CC1=2)=O
Propriétés calculées
- Qualité précise: 428.12283498g/mol
- Masse isotopique unique: 428.12283498g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 7
- Complexité: 619
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.7
- Surface topologique des pôles: 125Ų
ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0575-0042-10μmol |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-30mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-25mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-40mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-10mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-20mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-5μmol |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-2mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-2μmol |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0575-0042-4mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate Littérature connexe
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
536702-08-6 (ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate) Produits connexes
- 1797703-49-1(2-(4-chlorophenoxy)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide)
- 2228307-47-7(3-amino-3-{4-(difluoromethyl)sulfanylphenyl}cyclobutan-1-ol)
- 1705516-28-4(7-(furan-2-yl)-4-(oxane-4-carbonyl)-1,4-thiazepane)
- 107409-00-7(Cyclohexanone, 3-fluoro-)
- 41808-54-2(3-Amino-5-isopropylisoxazole-4-carbonitrile)
- 1251687-70-3(7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)
- 2503205-96-5(5-(aminomethyl)oxolane-3-carboxylic acid hydrochloride, Mixture of diastereomers)
- 2227845-94-3(rac-(3R,4S)-4-(2-cyclopentylethyl)oxolan-3-ol)
- 2034379-46-7(5-cyclopropyl-N-{4-(furan-3-yl)phenylmethyl}-1,2-oxazole-3-carboxamide)
- 2228217-71-6(4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene)
Fournisseurs recommandés
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
